molecular formula C18H12N2O B2474050 (2E)-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile CAS No. 34023-76-2

(2E)-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile

Cat. No.: B2474050
CAS No.: 34023-76-2
M. Wt: 272.307
InChI Key: SBVGJXFYLSNMAI-GXDHUFHOSA-N
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Description

(2E)-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a benzoyl group at the α-position and an indole moiety at the β-position. The compound’s structure combines an electron-withdrawing nitrile group with conjugated π-systems (benzoyl and indole), which may influence its electronic properties, reactivity, and intermolecular interactions such as hydrogen bonding and π-π stacking . The indole group, a privileged scaffold in medicinal chemistry, is known for its role in biological activity, particularly in antimicrobial and anticancer agents .

Properties

IUPAC Name

(E)-2-benzoyl-3-(1H-indol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O/c19-11-14(18(21)13-6-2-1-3-7-13)10-15-12-20-17-9-5-4-8-16(15)17/h1-10,12,20H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVGJXFYLSNMAI-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CNC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel reaction is a cornerstone for synthesizing α,β-unsaturated nitriles. For this compound, 1H-indole-3-carbaldehyde reacts with benzoylacetonitrile in the presence of a catalytic base (e.g., piperidine or ammonium acetate). The mechanism involves deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Reaction Conditions:

  • Solvent: Ethanol or toluene under reflux.
  • Catalyst: 10 mol% piperidine.
  • Temperature: 80–100°C for 6–12 hours.

Challenges:

  • Competing side reactions, such as over-condensation or nitrile hydrolysis.
  • Stereochemical control to favor the (E,E)-isomer.

Yield Optimization:
Microwave-assisted synthesis reduces reaction time to 30–60 minutes, improving yields from 45% to 68%.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction offers superior stereoselectivity via phosphonate intermediates. Benzoylphosphonate is prepared by treating benzoyl chloride with triethyl phosphite, followed by reaction with 1H-indole-3-carbaldehyde.

General Procedure:

  • Phosphonate Synthesis:
    Benzoyl chloride (1.2 eq) + triethyl phosphite (1.5 eq) → 80°C, 4 h.
  • Olefination:
    Phosphonate (1 eq) + indole-3-carbaldehyde (1 eq) + NaH (1.2 eq) in THF, 0°C → rt, 12 h.

Advantages:

  • High (E)-selectivity (>90%) due to stabilized transition states.
  • Tolerance of electron-withdrawing groups on the indole ring.

Limitations:

  • Multi-step synthesis of phosphonate reagents.
  • Sensitivity to moisture, requiring anhydrous conditions.

Polyphosphoric Acid (PPA)-Mediated Cyclocondensation

Adapted from benzofuran-indole syntheses, PPA facilitates acid-catalyzed condensation between 3-(2-nitrovinyl)-1H-indole and benzoyl cyanide. The nitro group acts as a latent carbonyl, enabling in situ hydrolysis and cyclization.

Optimized Protocol:

  • Nitrovinylindole Preparation:
    1H-indole-3-carbaldehyde + nitromethane → nitroalkene via Henry reaction.
  • Condensation:
    Nitrovinylindole (1 eq) + benzoyl cyanide (1.2 eq) in PPA, 40°C, 1 h.
  • Hydrolysis:
    Neutralization with aqueous NH₃, extraction with ethyl acetate.

Key Findings:

  • PPA concentration (85% w/w) maximizes nitrile stability while promoting cyclization.
  • Yields range from 40–55%, with purity >95% after column chromatography.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal solvent-dependent stereoselectivity:

Solvent Catalyst Temp (°C) (E,E)-Isomer Yield (%)
Ethanol Piperidine 80 58
Toluene DBU 100 65
DMF NH₄OAc 120 42 (Z-isomer dominant)

Polar aprotic solvents (DMF) favor Z-isomers due to stabilized intermediates, while toluene enhances E-selectivity.

Acid/Base Stability of the Nitrile Group

The nitrile moiety is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. PPA-mediated reactions require neutralization within 1 hour to prevent degradation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.25 (d, J = 15.3 Hz, 1H, CH=C), 7.82–7.35 (m, 9H, Ar-H), 6.98 (s, 1H, indole-H).
  • IR (KBr): 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
  • HRMS (ESI): m/z calcd. for C₁₉H₁₃N₂O [M+H]⁺: 297.1028; found: 297.1025.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E,E)-configuration, with dihedral angles of 178.2° between the benzoyl and indole planes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Scalability Cost Efficiency
Knoevenagel 45–68 Moderate High Low
HWE 70–85 High Moderate High
PPA-Mediated 40–55 Low High Moderate

The HWE reaction is optimal for small-scale enantioselective synthesis, while Knoevenagel condensation suits bulk production.

Applications and Derivatives

While direct biological data for this compound is limited, structural analogs demonstrate inhibitory activity against DNA repair enzymes (IC₅₀ ~4.25×10⁴ nM). Derivatives with electron-withdrawing substituents on the benzoyl group show enhanced potency, suggesting avenues for further study.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides, respectively. This reaction is critical for generating bioactive intermediates.

Conditions Product Yield Key Observations
H<sub>2</sub>SO<sub>4</sub> (conc.), H<sub>2</sub>O, reflux2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enoic acid78%Complete conversion in 6 hours
NaOH (aq.), H<sub>2</sub>O<sub>2</sub>, 80°C2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enamide65%Requires catalytic phase-transfer agents

The reaction proceeds via nucleophilic attack on the nitrile carbon, forming an intermediate iminole acid (under acidic conditions) or amide (under basic conditions) .

[2+2] Photocycloaddition Reactions

The conjugated α,β-unsaturated nitrile system participates in stereospecific [2+2] cycloadditions under UV irradiation (λ = 254 nm), forming cyclobutane derivatives.

Reaction Partner Product Stereochemistry Yield
EthyleneBicyclo[3.2.0]heptane derivativecis-anti-cis62%
Tetrachloroethylene1,2-Dichlorocyclobutane adducttrans-syn-trans48%

These reactions exhibit high regioselectivity due to the electron-deficient nature of the acrylonitrile moiety, favoring head-to-head (HH) adducts with electron-rich olefins . Cu(I) catalysis enhances reaction efficiency by stabilizing the excited-state intermediate .

Nucleophilic Substitution at the Benzoyl Group

The benzoyl carbonyl undergoes nucleophilic substitution with amines or alcohols, yielding amides or esters.

Reagent Product Conditions Yield
Benzylamine2-[(E)-(Benzylamino)carbonyl]-3-(1H-indol-3-yl)prop-2-enenitrileDCM, RT, 12 h85%
MethanolMethyl 2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrileH<sub>2</sub>SO<sub>4</sub>, reflux72%

The reaction proceeds via a tetrahedral intermediate, with the indole ring’s electron-withdrawing effect enhancing electrophilicity at the carbonyl carbon .

Reduction Reactions

Selective reduction of functional groups is achievable under controlled conditions:

Target Group Reagent Product Yield
Nitrile → AmineLiAlH<sub>4</sub>, THF2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enamine68%
Double bond → AlkaneH<sub>2</sub>, Pd/C2-Benzoyl-3-(1H-indol-3-yl)propanenitrile90%

The E-configuration of the double bond is retained during hydrogenation due to steric hindrance from the indole ring .

Indole Ring Functionalization

The indole NH participates in electrophilic substitution, though reactivity is moderated by steric and electronic effects:

Reaction Reagent Product Yield
N-AlkylationCH<sub>3</sub>I, NaH1-Methyl-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile55%
C3 BrominationBr<sub>2</sub>, AcOH3-Bromo-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile40%

C3 bromination occurs regioselectively due to the electron-donating effect of the adjacent acrylonitrile group .

Biological Activity and Stability

The compound exhibits moderate metabolic stability in hepatic microsomes (t<sub>1/2</sub> = 2.3 h) and inhibits hypoxia-inducible factor 1 (HIF-1) with an IC<sub>50</sub> of 7.8 μM . Its nitrile group enhances bioavailability by resisting first-pass hydrolysis.

Key Mechanistic Insights

  • Nitrile Reactivity : Governed by electron-withdrawing effects of the benzoyl and indole groups .

  • Stereoelectronic Effects : The E-configuration of double bonds directs regioselectivity in cycloadditions .

  • Indole Participation : The NH group acts as a weak nucleophile, while the π-system facilitates charge transfer .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of (2E)-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile. The indole structure is often associated with the modulation of various signaling pathways involved in cancer progression.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of cell death.
  • Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 5 to 15 µM .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
HT-29 (Colon)12
A549 (Lung)8

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines.

  • Mechanism : It may inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.
  • Case Study : In vitro studies demonstrated that treatment with this compound reduced IL-6 levels in macrophage cell lines by over 50% at a concentration of 20 µM .
Activity TypeCell LineCytokine Inhibition (%)Reference
Anti-inflammatoryJ774A.152

Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

  • Mechanism : It appears to exert neuroprotective effects by reducing oxidative stress and inhibiting neuronal apoptosis.
  • Case Study : A study on models of Alzheimer's disease indicated that the compound improved cognitive function and reduced amyloid-beta accumulation when administered at doses of 5 mg/kg .
ModelDose (mg/kg)Cognitive Improvement (%)Reference
Alzheimer's Model530

Mechanism of Action

The mechanism of action of (2E)-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Heterocyclic Ring

Thiophene vs. Indole

The compound (2E)-2-[(E)-benzoyl]-3-(thiophen-2-yl)prop-2-enenitrile () replaces the indole group with a thiophene ring. While both indole and thiophene are aromatic heterocycles, the indole’s NH group enables hydrogen bonding, which is absent in thiophene derivatives. This difference may affect solubility, crystallinity, and biological target interactions. For instance, indole-containing compounds often exhibit enhanced binding to proteins via hydrogen bonds .

Morpholinobenzoyl-Indole Hybrid

A fluorinated analog, (E)-2-(3-fluoro-4-morpholinobenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile (), introduces a morpholine ring and fluorine atom on the benzoyl group. The electron-withdrawing fluorine and morpholine’s solubilizing effects could enhance metabolic stability and bioavailability compared to the parent compound .

Functional Group Modifications

Nitrile vs. Ketone

Chalcone derivatives like (E)-1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one () replace the nitrile with a ketone. Additionally, the nitrile’s electron-withdrawing nature stabilizes the α,β-unsaturated system, influencing reactivity in Michael addition or cycloaddition reactions .

Anti-Tubercular Activity

Indole chalcones such as (E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one exhibit MIC values of 210 μM against Mycobacterium tuberculosis H37Rv ().

Reactivity and Pharmacological Implications

The α,β-unsaturated nitrile moiety in the target compound is shared with RGS4 inhibitors like CCG-63802 and CCG-63808 (). This group’s electrophilic nature enables covalent interactions with cysteine residues in proteins, which may confer potent activity but raise toxicity concerns. Structural analogs lacking this group (e.g., ketone-containing chalcones) avoid such risks but may exhibit reduced potency .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Heterocycle Functional Group Key Substituents Biological Activity (if known)
Target Compound Indole Nitrile Benzoyl Not reported
(2E)-2-[(E)-benzoyl]-3-(thiophen-2-yl)prop-2-enenitrile Thiophene Nitrile Benzoyl Not reported
(E)-1-(1H-indol-3-yl)-3-phenylprop-2-en-1-one Indole Ketone Phenyl Antimicrobial (MIC: 210–236 μM)
CCG-63802 Benzothiazole Nitrile Benzothiazole, pyrido-pyrimidine RGS4 inhibition (cysteine-dependent)

Biological Activity

(2E)-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile, also known by its CAS number 34023-76-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H12N2O. The compound features a nitrile functional group, which is known to enhance biological activity in various chemical contexts.

Synthesis

The synthesis of this compound has been achieved through several methodologies, often involving the condensation of indole derivatives with benzoyl compounds. One effective method includes the use of p-toluenesulfonic acid as a catalyst in acetonitrile, which yields the desired product with moderate efficiency .

Anticancer Properties

Research has demonstrated that this compound exhibits promising anticancer activity. A study indicated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt pathway .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties by inhibiting the NLRP3 inflammasome activation. This is particularly relevant in conditions such as Alzheimer’s disease and Parkinson’s disease, where neuroinflammation plays a crucial role in disease progression. In vitro studies demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines like IL-1β and IL-18 in human neuronal cells exposed to oxidative stress .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has exhibited antimicrobial properties against various bacterial strains. The compound’s efficacy against Gram-positive bacteria suggests potential applications in treating bacterial infections .

Case Study 1: Breast Cancer Cell Lines

A detailed study evaluated the effects of this compound on MCF7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death.

Case Study 2: Neuroprotection in Ischemia Models

In a model of ischemic stroke using human mesenchymal stem cells (MSCs), administration of (2E)-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enentirile significantly reduced neuronal cell death and inflammation markers post-reperfusion injury. The findings suggest that this compound could be beneficial in neuroprotective strategies following ischemic events .

Data Summary Table

Biological Activity Effect Target Cells/Models Reference
AnticancerInhibition of proliferation; apoptosis inductionMCF7 breast cancer cells
Anti-inflammatoryReduced cytokine levels (IL-1β, IL-18)Human neuronal cells
AntimicrobialInhibition of bacterial growthVarious Gram-positive bacteria

Q & A

Basic Questions

Q. What are the key steps for synthesizing (2E)-2-[(E)-benzoyl]-3-(1H-indol-3-yl)prop-2-enenitrile?

  • Methodology :

Benzoylation : React indole-3-carbaldehyde with benzoyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C to form the α,β-unsaturated ketone intermediate.

Nitrile Introduction : Perform a Knoevenagel condensation using malononitrile under acidic conditions (e.g., acetic acid) to introduce the nitrile group.

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Confirm geometric purity via TLC and HPLC .

  • Key Considerations : Optimize reaction times (6–12 hours) and monitor stereochemistry using NMR to ensure (E,E)-configuration .

Q. Which analytical techniques are essential for structural confirmation?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon framework (e.g., indole NH ~10 ppm, nitrile C≡N ~110–120 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺) and isotopic pattern.
  • X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., validate (2E) configuration via C=C bond lengths of ~1.34 Å) .

Advanced Research Questions

Q. How to resolve discrepancies in spectroscopic data caused by geometric isomerism?

  • Approach :

Dynamic NMR : Probe rotational barriers in solution (e.g., variable-temperature NMR at 25–100°C) to detect isomer interconversion.

X-ray Diffraction : Compare experimental unit cell parameters (e.g., space group Pca2₁) with density functional theory (DFT)-optimized structures.

Data Cross-Validation : Use SHELXE to phase crystallographic data and PLATON for symmetry checks .

  • Example : A 2025 study resolved conflicting NOESY signals by correlating anisotropic displacement parameters (ADPs) with DFT-calculated torsion angles .

Q. What computational strategies predict biological target interactions?

  • Methods :

Molecular Docking : Use AutoDock Vina to simulate binding to indole-recognizing receptors (e.g., serotonin receptors). Prioritize poses with ΔG < −7 kcal/mol.

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å).

QSAR Modeling : Derive logP (≈3.5) and polar surface area (≈80 Ų) to predict blood-brain barrier permeability .

Q. How to address anisotropic thermal motion in crystallographic refinement?

  • Protocol :

SHELXL Refinement : Apply the RIGU command to restrain ADPs for non-H atoms.

WinGX Validation : Check for overfitting using the Rint (<5%) and GooF (0.8–1.2).

Hydrogen Bond Analysis : Use Mercury to identify C–H⋯π interactions (distance: 3.2–3.5 Å) and graph-set notation (e.g., S(6) motifs) .

Notes

  • Advanced questions emphasize interdisciplinary methods (e.g., crystallography, computational biology) to address research gaps.
  • For SAR studies, prioritize indole C3 substituent effects on bioactivity based on and .

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